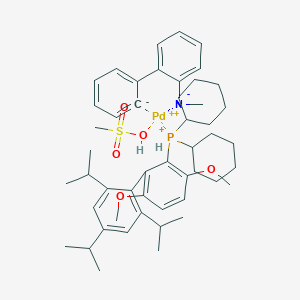
BrettPhosPdG4
説明
BrettPhos Pd G4 is an N-substituted 2-aminobiphenylpalladium methanesulfonate precatalyst . It is a fourth-generation (G4) Buchwald precatalyst that is similar to the third-generation (G3) precatalysts except that the amino group on the biphenyl backbone is methylated . This modification helps to prevent the limitations of using the third-generation precatalysts . It is air, moisture, and thermally-stable and shows good solubility in common organic solvents . BrettPhos Pd G4 is highly useful in cross-coupling reactions .
Molecular Structure Analysis
The empirical formula of BrettPhos Pd G4 is C49H68NO5PPdS . Its molecular weight is 920.53 . The SMILES string representation of its structure is CC(C)C1=CC(C(C)C)=CC(C(C)C)=C1C2=C(P(C3CCCCC3)C4CCCCC4)C(OC)=CC=C2OC.CNC5=C(C6=C([Pd]OS(C)(=O)=O)C=CC=C6)C=CC=C5 .
Chemical Reactions Analysis
BrettPhos Pd G4 is highly useful in various cross-coupling reactions . These include the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Physical And Chemical Properties Analysis
BrettPhos Pd G4 is a solid substance . It has a high quality level of 100 . The composition is approximately 5 wt. % (loading of catalyst) .
科学的研究の応用
Buchwald-Hartwig Cross Coupling Reaction
- Application : This reaction is used to form carbon-nitrogen bonds, which are crucial in the synthesis of many organic compounds .
- Method : BrettPhosPdG4 is used as a catalyst to facilitate the coupling of aryl halides with amines .
- Results : The use of BrettPhosPdG4 results in efficient and selective formation of the desired product .
Heck Reaction
- Application : The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction .
- Method : BrettPhosPdG4 is used as a catalyst to facilitate the coupling of aryl halides with alkenes .
- Results : The use of BrettPhosPdG4 results in efficient and selective formation of the desired product .
Hiyama Coupling
- Application : The Hiyama coupling is used to form carbon-carbon bonds between two different organic compounds .
- Method : BrettPhosPdG4 is used as a catalyst to facilitate the coupling of aryl halides with organosilanes .
- Results : The use of BrettPhosPdG4 results in efficient and selective formation of the desired product .
Negishi Coupling
- Application : The Negishi coupling is used to form carbon-carbon bonds between two different organic compounds .
- Method : BrettPhosPdG4 is used as a catalyst to facilitate the coupling of aryl halides with organozinc compounds .
- Results : The use of BrettPhosPdG4 results in efficient and selective formation of the desired product .
Sonogashira Coupling
- Application : The Sonogashira coupling is used to form carbon-carbon bonds between two different organic compounds .
- Method : BrettPhosPdG4 is used as a catalyst to facilitate the coupling of aryl halides with terminal alkynes .
- Results : The use of BrettPhosPdG4 results in efficient and selective formation of the desired product .
Stille Coupling
- Application : The Stille coupling is used to form carbon-carbon bonds between two different organic compounds .
- Method : BrettPhosPdG4 is used as a catalyst to facilitate the coupling of aryl halides with organotin compounds .
- Results : The use of BrettPhosPdG4 results in efficient and selective formation of the desired product .
Suzuki-Miyaura Coupling
- Application : The Suzuki-Miyaura coupling is used to form carbon-carbon bonds between two different organic compounds .
- Method : BrettPhosPdG4 is used as a catalyst to facilitate the coupling of aryl halides with boronic acids .
- Results : The use of BrettPhosPdG4 results in efficient and selective formation of the desired product .
Cross-Electrophile Coupling
- Application : Cross-electrophile coupling is a powerful tool for the formation of carbon-carbon bonds .
- Method : BrettPhosPdG4 is used as a catalyst to facilitate the coupling of two different electrophiles .
- Results : The use of BrettPhosPdG4 results in efficient and selective formation of the desired product .
Kumada Coupling
- Application : The Kumada coupling is used to form carbon-carbon bonds between two different organic compounds .
- Method : BrettPhosPdG4 is used as a catalyst to facilitate the coupling of aryl halides with organomagnesium compounds .
- Results : The use of BrettPhosPdG4 results in efficient and selective formation of the desired product .
Cross-Electrophile Coupling
- Application : Cross-electrophile coupling is a powerful tool for the formation of carbon-carbon bonds .
- Method : BrettPhosPdG4 is used as a catalyst to facilitate the coupling of two different electrophiles .
- Results : The use of BrettPhosPdG4 results in efficient and selective formation of the desired product .
特性
IUPAC Name |
dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H53O2P.C13H11N.CH4O3S.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h19-25,27-28H,9-18H2,1-8H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTHQIRELULCCH-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H69NO5PPdS+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
921.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BrettPhosPdG4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2733886.png)
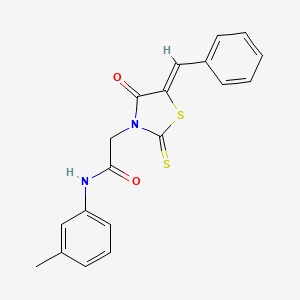
![1-Tert-butoxycarbonyl-2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amine](/img/structure/B2733891.png)
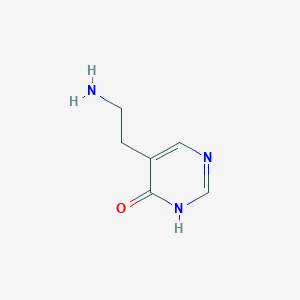
![4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2733896.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2733898.png)
![3-[6-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidine-1-sulfonyl fluoride](/img/structure/B2733899.png)
![1-[[3-(Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl]benzotriazole](/img/structure/B2733900.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide](/img/structure/B2733902.png)
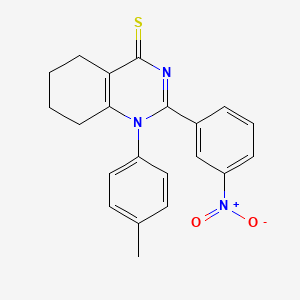
![2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-phenoxyphenyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2733904.png)
![N-[[4-(4-bromophenyl)-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2733905.png)
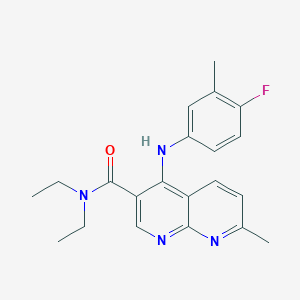
![2-[1-(Bromomethyl)cyclobutyl]oxane](/img/structure/B2733907.png)